molecular formula C18H23N7 B2860538 4-Tert-butyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2380077-21-2

4-Tert-butyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2860538
CAS No.: 2380077-21-2
M. Wt: 337.431
InChI Key: JLALJKCFNNXLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a tert-butyl group attached to a pyrimidine ring, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps. One common method includes the reaction of 6-tert-butylpyrimidine-4-amine with piperazine, followed by the formation of the pyrazolo[1,5-a]pyrazine ring. The reaction conditions often require the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: SOCl2, phosphorus tribromide (PBr3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

4-Tert-butyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
  • 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Uniqueness

4-Tert-butyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine stands out due to its unique structure, which combines a pyrazolo[1,5-a]pyrazine ring with a tert-butylpyrimidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-18(2,3)15-12-16(21-13-20-15)23-8-10-24(11-9-23)17-14-4-5-22-25(14)7-6-19-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLALJKCFNNXLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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